2-Pentyl-1,3-cyclopentanedione
Description
Contextualizing the Significance of the 1,3-Cyclopentanedione (B128120) Core in Organic Chemistry
The 1,3-cyclopentanedione (CPD) moiety is a versatile and highly significant structural unit in organic chemistry. researchgate.net Its importance stems from its unique chemical properties and its role as a foundational building block in the synthesis of complex molecules. researchgate.net Cyclic 1,3-diketones are valued precursors for creating bicyclic or polycyclic condensed heterocyclic compounds due to their high reactivity. researchgate.net
A key characteristic of the 1,3-cyclopentanedione core is its ability to undergo keto-enol tautomerization, existing in equilibrium between the diketo form and a more stable enol form. wikipedia.orgvulcanchem.com X-ray crystallography has confirmed the prevalence of the enol structure. wikipedia.org This tautomerism is crucial as the enol form is highly reactive and can engage in various chemical reactions, including nucleophilic additions and substitutions. This reactivity makes the CPD core a valuable component in synthetic strategies, such as in the desymmetrization of prochiral cyclopentenediones to build polycyclic scaffolds for natural products like (+)-coriamyrtin. researchgate.net
Furthermore, the 1,3-cyclopentanedione unit has been identified as a novel, non-classical isostere for the carboxylic acid functional group. nih.govresearchgate.net CPD and its simple alkyl derivatives exhibit pKa values similar to those of carboxylic acids. nih.gov This allows medicinal chemists to replace a carboxylic acid group in a biologically active compound with the CPD moiety, a strategy used to enhance properties such as potency, selectivity, and metabolic stability. nih.gov This application has been demonstrated in the design of potent thromboxane-A2 receptor antagonists. nih.govresearchgate.net The CPD core also serves as a precursor for chemical probes used to label and study sulfenic acid modifications in proteins, which are important in cellular signaling and oxidative stress. nih.govrsc.org
Historical Trajectories in the Academic Investigation of 2-Pentyl-1,3-Cyclopentanedione
The academic investigation of this compound is intrinsically linked to the broader history of synthesizing 2-alkyl-1,3-cyclopentanediones. While early literature on the specific pentyl derivative is not extensively documented in academic journals, the synthetic pathways to create such molecules have been established over decades. The "parent" 2-alkyl-1,3-cyclopentanediones are accessible through a variety of established routes. cdnsciencepub.com
One of the fundamental challenges and areas of study has been the C-alkylation of the 1,3-cyclopentanedione ring at the C-2 position. researchgate.net The development of methods for the efficient C-alkylation of 2-methyl-1,3-diketones has been a subject of intensive investigation. researchgate.net A significant advancement in the synthesis of related compounds was the development of a direct conversion method from a 2-alkyl-1,3-cyclopentanedione to a 2-alkylidene-1,3-cyclopentanedione. cdnsciencepub.com This involved a sequence of phenylsulfenylation, oxidation, and elimination, highlighting the elaborate chemical manipulations developed around this core structure. cdnsciencepub.comresearchgate.net
More direct synthetic routes for 2,2-disubstituted 1,3-cyclopentanediones were later developed, involving a Lewis acid-catalyzed reaction of ketals with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658). cdnsciencepub.com This two-step process, which involves a rearrangement to form the geminally acylated product, became a key method for constructing these scaffolds for use in natural product synthesis. cdnsciencepub.com Specific industrial processes for producing 2-n-pentyl-1,3-cyclopentanedione have also been developed, as indicated in patent literature, which points to its commercial relevance. google.com For instance, one process describes obtaining 2-pentyl-3-methoxy-2-cyclopentenone (B8441209) from 2-n-pentyl-1,3-cyclopentanedione with high yield. google.com
Research Impetus and Scope of Current Inquiry into this compound
The primary impetus for contemporary research into this compound and related substituted cyclopentanones appears to be their application in flavor and fragrance chemistry. Certain cis-2,3-disubstituted cyclopentanones are structurally related to jasmonates, which are key components of jasmine fragrance, and these cis-isomers are noted to have a considerably stronger scent than their trans-counterparts. google.com This has driven the development of industrial processes aimed at producing specific isomers of substituted cyclopentanones for the fragrance industry. google.com
The compound 2-pentyl-cyclopent-2-en-1-one, a direct derivative of this compound, is another molecule of interest. mdpi.com Volatile compounds, including various ketones, are fundamental to the flavor and odor profiles of food products. researchgate.net For example, over 300 volatile compounds, including a variety of ketones, have been identified in fragrant peanut oils, and understanding their formation is a key area of research. researchgate.net Similarly, the volatile profiles of organisms like microalgae and cyanobacteria are being studied, with ketones being a significant class of identified compounds. researchgate.net The investigation of this compound and its derivatives fits within this broader scope of identifying and synthesizing novel flavor and aroma compounds.
The scope of current inquiry also extends to its use as a versatile building block in organic synthesis. The reactivity of the 1,3-dicarbonyl system allows it to be a reaction partner in various annulation reactions to create more complex spirocyclic systems, further expanding its utility in synthetic chemistry. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
15869-79-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-pentylcyclopentane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h8H,2-7H2,1H3 |
InChI Key |
WJFHZGWEIOVETL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=O)CCC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Pentyl 1,3 Cyclopentanedione and Its Structural Analogs
Established Reaction Pathways to 1,3-Cyclopentanedione (B128120) Scaffolds
The construction of the 1,3-cyclopentanedione ring system has traditionally been achieved through robust and well-documented chemical transformations. These methods primarily involve intramolecular condensation reactions to form the cyclic diketone structure.
Condensation and Cyclization Strategies for the 1,3-Diketone System
The formation of the 1,3-diketone system within a five-membered ring is most famously accomplished through the Dieckmann condensation. orgsyn.orgrsc.orgnih.gov This intramolecular Claisen condensation of a diester, typically an adipate, proceeds in the presence of a base to yield a cyclic β-keto ester. orgsyn.orgnih.gov Subsequent hydrolysis and decarboxylation of the β-keto ester afford the desired 1,3-cyclopentanedione. The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester. orgsyn.orgnih.gov
Another classical approach involves the intramolecular cyclization of γ-ketoesters. This method also relies on base-mediated condensation to form the five-membered ring. The process is mechanistically similar to the Dieckmann condensation, where an enolate is formed and attacks an ester carbonyl group within the same molecule.
These condensation and cyclization strategies are fundamental to the synthesis of the 1,3-cyclopentanedione core, providing a versatile scaffold for further functionalization.
Syntheses Employing Alkyl-substituted γ-Ketoesters as Precursors
To introduce substituents at the 2-position of the 1,3-cyclopentanedione ring, such as the pentyl group in 2-pentyl-1,3-cyclopentanedione, one effective strategy is to start with an appropriately substituted precursor. Alkyl-substituted γ-ketoesters are valuable starting materials for this purpose.
The synthesis of these precursors can be achieved through various methods, including the conjugate addition of nucleophiles to α,β-unsaturated esters or the acylation of ketone enolates. Once the alkyl-substituted γ-ketoester is obtained, it can undergo intramolecular cyclization, similar to the unsubstituted counterparts, to yield the 2-alkyl-1,3-cyclopentanedione. For instance, the base-promoted cyclization of ethyl 4-oxononanoate could theoretically yield this compound. A related method has been reported for the synthesis of 2-methyl- and 2-ethyl-1,3-cyclopentanedione (B179523) from the corresponding ethyl 4-oxoalkanoates. researchgate.net
Modern Approaches for the Formation of Substituted 1,3-Cyclopentanediones
Contemporary synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for constructing complex molecules. This includes the synthesis of substituted 1,3-cyclopentanediones, with an emphasis on controlling stereochemistry and improving reaction conditions.
Lewis Acid Catalysis in the Construction of 2,2-Disubstituted 1,3-Cyclopentanedione Structures
Lewis acid catalysis has emerged as a powerful tool for constructing complex molecular architectures, including 2,2-disubstituted 1,3-cyclopentanedione structures. researchgate.net One notable method involves the reaction of ketones or ketals with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658), which undergoes a semi-pinacol rearrangement catalyzed by a Lewis acid, such as boron trifluoride-diethyl ether complex. researchgate.net This approach allows for the formation of a spirocyclic or geminally disubstituted cyclopentanedione.
For example, the reaction of 2-acylfurans with 1,2-bis(trimethylsilyloxy)cyclobutene in the presence of a Lewis acid like boron trifluoride-diethyl ether complex or trimethylsilyl (B98337) triflate can yield 2-alkyl-2-(2-furanyl)-1,3-cyclopentanediones. researchgate.net This methodology provides a route to versatile building blocks for the synthesis of more complex natural products. A dual Lewis acid system of InBr₃-EtAlCl₂ has also been shown to be effective in promoting the [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes to form cyclopentanones. rsc.orgnih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Boron trifluoride-diethyl ether complex | Ketone/Ketal and 1,2-bis(trimethylsilyloxy)cyclobutene | 2,2-Disubstituted 1,3-cyclopentanedione | researchgate.net |
| Trimethylsilyl triflate / Methoxytrimethylsilane | 2-Acylfuran and 1,2-bis(trimethylsilyloxy)cyclobutene | 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanedione | researchgate.net |
| InBr₃-EtAlCl₂ | Donor-acceptor cyclopropane (B1198618) and Ketene | Cyclopentanone (B42830) | rsc.orgnih.gov |
Stereoselective Synthesis of Chiral 1,3-Cyclopentanedione Derivatives
The development of stereoselective methods for the synthesis of chiral 1,3-cyclopentanedione derivatives is of significant interest due to the prevalence of this motif in biologically active molecules. Asymmetric synthesis aims to control the three-dimensional arrangement of atoms, leading to enantiomerically enriched products.
Organocatalysis has proven to be a particularly effective strategy. For example, a multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes, using a secondary amine and an N-heterocyclic carbene, can produce highly functionalized cyclopentanones with high enantioselectivities. nih.gov While this example leads to a cyclopentanone, the principles can be extended to the synthesis of related dione (B5365651) structures.
Another approach involves the desymmetrization of prochiral 1,3-cyclopentanediones. This can be achieved through enantioselective alkylation or other transformations catalyzed by a chiral catalyst. Copper-catalyzed 1,4-reduction of 3-substituted cyclopentenones followed by alkylation of the resulting silyl (B83357) enol ether is a one-pot method to generate enantiomerically enriched 2,3-disubstituted cyclopentanones. nih.gov
| Method | Catalysts | Key Transformation | Stereocontrol | Reference |
| Multicatalytic Cascade | Secondary Amine / N-Heterocyclic Carbene | Michael addition / Intramolecular crossed benzoin (B196080) reaction | High enantioselectivity | nih.gov |
| Asymmetric Desymmetrization | Chiral Copper Complex | 1,4-Reduction / Alkylation | High enantioselectivity | nih.gov |
| Organocatalytic Domino Reaction | Diphenyl prolinol trimethylsilyl ether | Triple Michael domino reaction | High diastereo- and enantioselectivity | researchgate.net |
Exploration of Sustainable and Efficient Synthetic Routes for this compound
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. acs.org The development of sustainable and efficient routes to this compound is an active area of research.
One approach to improving the sustainability of the synthesis is to utilize renewable starting materials. For instance, furfural, derived from lignocellulosic biomass, can be converted to intermediates that can then be used to synthesize cyclopentane (B165970) derivatives. A novel approach has been reported for the production of 3-methyl-2-cyclopenten-1-one (B1293772) from 5-hydroxymethylfurfural (B1680220) (HMF) under high-temperature water conditions. rsc.org While not a direct synthesis of the target molecule, this demonstrates the potential of biomass-derived feedstocks.
Efficiency in chemical synthesis is often addressed through the development of one-pot reactions, which reduce the number of steps and purification procedures, thereby saving time, resources, and reducing waste. A one-pot synthesis of enantiomerically enriched 2,3-disubstituted cyclopentanones has been developed via a copper-catalyzed 1,4-reduction and alkylation sequence. nih.gov Such strategies could be adapted for the synthesis of this compound. Furthermore, the use of environmentally benign solvents, such as water or ethanol, and the development of reusable catalysts are key aspects of green synthetic routes.
Scalability Considerations in the Synthesis of this compound for Industrial Applications
The transition from laboratory-scale synthesis to industrial production of this compound, a key intermediate in the fragrance industry, presents a unique set of challenges and considerations. The economic viability and sustainable production of this compound on a large scale hinge on several factors, including the choice of synthetic route, process optimization, and the implementation of efficient production technologies. Key performance indicators in the fragrance industry often include production cost, product purity, batch-to-batch consistency, and environmental impact, all of which are heavily influenced by the scalability of the chosen synthesis method.
Challenges in Scaling Up Synthesis
Several hurdles must be overcome when scaling up the synthesis of this compound. The choice of raw materials is paramount; they must be readily available, cost-effective, and of consistent quality to ensure reproducible outcomes. researchgate.net The reaction conditions, often optimized for small-scale laboratory settings, may not be directly transferable to large-scale reactors. Issues such as heat and mass transfer, mixing efficiency, and reaction kinetics can behave differently at an industrial scale, potentially leading to lower yields, increased byproduct formation, and safety hazards. kilolabs.com
Comparison of Synthetic Methodologies for Industrial Production
The industrial synthesis of this compound and its derivatives, such as dihydrojasmone, can be approached through various synthetic strategies. The traditional method often involves a Dieckmann condensation of a suitable diester to form the cyclopentanedione ring, followed by alkylation to introduce the pentyl group. While effective, this method can face challenges in scalability related to the use of strong bases and the management of reaction byproducts.
Alternative routes, such as those starting from more readily available precursors and employing catalytic processes, are continuously being explored to improve efficiency and reduce costs. nih.gov The choice between different synthetic pathways will ultimately depend on a thorough techno-economic analysis, considering factors like raw material costs, energy consumption, process complexity, and capital investment.
A significant consideration in modern industrial synthesis is the choice between batch and continuous flow processing. Each approach has distinct advantages and disadvantages that must be weighed based on the specific requirements of the synthesis and production targets.
| Feature | Batch Processing | Continuous Flow Processing |
| Production Scale | Well-suited for small to medium production volumes and multi-product plants. labmanager.com | Ideal for large-scale, dedicated production with high throughput. kilolabs.com |
| Process Control | Good for reactions with long residence times; conditions can be adjusted during the process. labmanager.com | Offers precise control over reaction parameters (temperature, pressure, mixing), leading to higher consistency. stolichem.com |
| Heat & Mass Transfer | Can be limited in large reactors, potentially leading to localized hot spots and reduced selectivity. kilolabs.com | Excellent heat and mass transfer due to high surface-area-to-volume ratios, enabling better reaction control. stolichem.com |
| Safety | Larger volumes of hazardous materials are present in the reactor at any given time. kilolabs.com | Smaller reactor volumes and inventories of reactants enhance process safety. kilolabs.com |
| Flexibility | High flexibility to produce different products in the same equipment. labmanager.com | Less flexible; often dedicated to a single product or process. stolichem.com |
| Capital Cost | Generally lower initial investment for smaller-scale operations. | Can have a higher initial setup cost, but can be more cost-effective for large-scale production due to higher efficiency. kilolabs.com |
| Footprint | Requires a larger manufacturing footprint for equivalent output. kilolabs.com | More compact equipment, requiring less physical space. kilolabs.com |
Process Optimization and Intensification
To enhance the economic feasibility of producing this compound, significant effort is dedicated to process optimization and intensification. This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield and throughput while minimizing energy consumption and waste generation.
Process intensification strategies, such as the use of continuous flow reactors, can offer substantial improvements over traditional batch processes. researchgate.netmdpi.com Continuous flow chemistry allows for better control over reaction conditions, leading to improved product quality and consistency. labmanager.com The enhanced safety profile of continuous flow systems, due to smaller reaction volumes, is another significant advantage, particularly when dealing with energetic or hazardous reactions. kilolabs.com Furthermore, the integration of in-line analytical techniques can enable real-time monitoring and control of the process, leading to further optimization and efficiency gains.
Techno-Economic Analysis
A thorough techno-economic analysis (TEA) is crucial for evaluating the commercial viability of any industrial-scale synthesis of this compound. This analysis involves a detailed assessment of capital and operating costs, including raw materials, energy, labor, and waste disposal. mdpi.comnih.govmdpi.comresearchgate.net The TEA helps to identify the key cost drivers in the manufacturing process and provides a basis for comparing the economic performance of different synthetic routes and production technologies.
The profitability of the process is highly sensitive to the market price of the final product and the cost of raw materials. mdpi.com Therefore, a robust and efficient supply chain for key starting materials is essential for long-term manufacturing success. The findings from a TEA can guide research and development efforts towards areas that will have the most significant impact on improving the economic competitiveness of the production process.
Elucidating the Reactivity and Transformation Mechanisms of 2 Pentyl 1,3 Cyclopentanedione
Keto-Enol Tautomerism and its Mechanistic Implications in 1,3-Cyclopentanediones
Like other 1,3-dicarbonyl compounds, 2-pentyl-1,3-cyclopentanedione exists as an equilibrium mixture of keto and enol tautomers. fiveable.memasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In this case, a proton transfer from the C2 carbon to one of the carbonyl oxygens, accompanied by a shift of a pi bond, results in the formation of the enol form. masterorganicchemistry.com This process can be catalyzed by either acid or base. libretexts.org
The equilibrium between the keto and enol forms is a critical determinant of the compound's reactivity. fiveable.me While the keto form is generally more stable for simple monocarbonyl compounds, the enol form of 1,3-dicarbonyls can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation. youtube.comlibretexts.org In the enol form of this compound, the hydroxyl group can form a hydrogen bond with the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. libretexts.org Additionally, the C=C double bond of the enol is conjugated with the remaining carbonyl group, which further enhances its stability. libretexts.org For some 1,3-diketones, like 2,4-pentanedione, the enol form can be the major species at equilibrium. libretexts.org
The mechanistic implications of this tautomerism are profound. The enol form is a key nucleophilic species, with the alpha-carbon exhibiting significant electron density. masterorganicchemistry.com This allows it to participate in a variety of reactions where it attacks electrophilic centers. fiveable.me The interconversion between the keto and enol forms allows for the regeneration of the reactive enol species, driving reactions to completion.
Nucleophilic and Electrophilic Reactivity Profiles of the 1,3-Dicarbonyl Moiety
The 1,3-dicarbonyl moiety in this compound allows it to exhibit both nucleophilic and electrophilic character, depending on the reaction conditions. fiveable.me
Nucleophilic Reactivity: The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the hydrogen atom at the C2 position. fiveable.me Deprotonation of this carbon by a base generates a resonance-stabilized enolate anion. youtube.com This enolate is a potent nucleophile, with the negative charge delocalized over the two oxygen atoms and the central carbon atom. pharmaxchange.info This nucleophilic character is the basis for many of the key reactions of 1,3-dicarbonyl compounds, including alkylations and addition reactions. fiveable.meyoutube.com
Electrophilic Reactivity: The carbonyl carbons of the 1,3-dicarbonyl moiety are electrophilic and can be attacked by nucleophiles. However, the reactivity of these carbons is somewhat attenuated compared to simple ketones due to the electron-donating effect of the adjacent carbonyl group through resonance in the enolate form. Nevertheless, under certain conditions, particularly with strong nucleophiles, reactions at the carbonyl carbon can occur. Additionally, the enone system present in the enol tautomer can act as an electrophile in conjugate addition reactions. nih.govresearchgate.net
Michael Addition and Condensation Reactions of 1,3-Cyclopentanediones
The enolate of this compound is an excellent Michael donor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael addition, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org
The mechanism involves the formation of the enolate, which then attacks the electron-deficient β-carbon of the Michael acceptor. masterorganicchemistry.com The resulting intermediate is then protonated to give the final adduct. masterorganicchemistry.com The use of chiral catalysts can lead to enantioselective Michael additions. researchgate.netacs.org
1,3-Cyclopentanediones can also participate in condensation reactions. For instance, they can react with aldehydes and ketones in aldol-type condensations. An example is the reaction with valeraldehyde, which can lead to the formation of 2-pentylidene-cyclopentanone after dehydration of the initial aldol (B89426) adduct. d-nb.info
Complexation Chemistry and Ligand Development involving 1,3-Cyclopentanedione (B128120) Derivatives
The enolate form of 1,3-cyclopentanedione derivatives can act as bidentate ligands, coordinating to metal ions through the two oxygen atoms. nih.gov This ability to form stable metal complexes has led to their use in various areas of coordination chemistry. The resulting metal complexes can have interesting catalytic and material properties. The substitution pattern on the cyclopentanedione ring can be varied to tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complex. nih.gov
Biocatalytic Transformations of 1,3-Cyclopentanediones (e.g., Enzymatic Reductions)
Enzymes, particularly oxidoreductases, can be used to perform stereoselective transformations on 1,3-cyclopentanediones. researchgate.net For example, ketoreductases (KREDs) can catalyze the reduction of one of the carbonyl groups to a hydroxyl group, leading to the formation of chiral β-hydroxyketones. researchgate.net These reactions often proceed with high enantioselectivity and diastereoselectivity, providing access to valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. researchgate.netrsc.org The use of biocatalysts offers a green and sustainable alternative to traditional chemical methods for these transformations. researchgate.net
Strategic Applications of 2 Pentyl 1,3 Cyclopentanedione As a Versatile Organic Building Block
Utility in the Total Synthesis of Complex Natural Products
The scaffold of 2-alkyl-1,3-cyclopentanedione is a cornerstone in the stereoselective construction of intricate molecular architectures found in nature. Its ability to participate in various ring-forming and functionalization reactions makes it an ideal starting point for assembling complex cyclic systems.
2-Alkyl-1,3-cyclopentanedione derivatives are pivotal intermediates in the synthesis of picrotoxane-type sesquiterpenoids, a family of natural products known for their complex structures and significant biological activity. researchgate.net A notable example is the total synthesis of (+)-Coriamyrtin, a neurotoxin characterized by a highly functionalized cis-hydrindane (B1200222) skeleton. nih.govchemrxiv.org
In a synthetic strategy for (+)-Coriamyrtin, a desymmetrizing approach involving a 1,3-cyclopentanedione (B128120) moiety is employed. researchgate.netnih.gov This strategy facilitates the highly stereoselective construction of the core cis-hydrindane framework through an intramolecular aldol (B89426) reaction. researchgate.netnih.gov The cyclopentane (B165970) ring of the dione (B5365651) intermediate undergoes elaborate functionalization to form the final complex structure. nih.gov The 2-alkyl group, such as a pentyl chain, is integral to building the carbon skeleton necessary for the target natural product. The general approach highlights the utility of these diones in creating complex, polycyclic natural products. researchgate.netchemrxiv.org
Table 1: Key Steps in Coriamyrtin Synthesis Involving a 1,3-Cyclopentanedione Moiety
| Step | Description | Role of 1,3-Cyclopentanedione Moiety |
| 1. Desymmetrization | An intramolecular aldol reaction is used to stereoselectively construct the core bicyclic skeleton. researchgate.netnih.gov | The dione provides the five-membered ring and the reactive sites for the key cyclization reaction. |
| 2. Skeleton Construction | The 2-alkyl substituent is incorporated to build out the carbon framework of the target sesquiterpene. | Serves as an anchor point for extending the carbon chain. |
| 3. Functionalization | The cyclopentane ring derived from the dione is elaborately functionalized to install the necessary stereocenters and functional groups. nih.gov | The inherent reactivity of the dione system allows for controlled chemical modifications. |
Intermediacy in Steroidal Compound Synthesis
While direct application of 2-pentyl-1,3-cyclopentanedione in steroid synthesis is not extensively documented in the provided sources, the cyclopentane ring is a fundamental structural component of all steroids (the D-ring of the cyclopentanoperhydrophenanthrene nucleus). The synthesis of pyridine (B92270) analogs fused to the A-ring of a steroid skeleton has been reported, demonstrating the modification of steroidal frameworks. nih.gov Such syntheses involve the reaction of a ketosteroid with other reagents to build a new heterocyclic ring. nih.gov In principle, versatile building blocks like this compound could serve as synthons for constructing functionalized cyclopentane rings intended for incorporation into steroid-like structures or analogs, although specific examples are not detailed.
Role in the Preparation of Substituted Cyclopentanone (B42830) Derivatives and Related Cyclic Compounds
This compound is an excellent starting material for the synthesis of a variety of substituted cyclopentanone derivatives. The presence of two carbonyl groups and an acidic C-2 proton (if the alkyl group is replaced) allows for a multitude of reactions. Methodologies for creating complex 2-alkyl-1,3-dione building blocks often utilize reactions like the AlCl₃·MeNO₂-mediated Dieckmann cyclization from dicarboxylic acid substrates. organic-chemistry.org
These 2-alkylated 1,3-diones are valuable intermediates for numerous syntheses of active ingredients. google.com General synthetic routes have been developed for various alkyl-substituted 1,3-cyclopentanediones and their corresponding cyclopentenedione (B8730137) derivatives. researchgate.net The core structure can be further modified through reactions targeting the carbonyl groups or the ring itself, leading to a diverse library of cyclic compounds for various applications, including the development of chemical probes. rsc.org
Contribution to the Synthesis of Fine Chemicals and Advanced Organic Intermediates
The utility of this compound extends to the production of fine chemicals and advanced organic intermediates. Its role as a precursor in the total synthesis of complex molecules like (+)-Coriamyrtin underscores its importance in generating high-value chemical compounds. nih.gov 1,3-Cyclopentanedione and its derivatives are recognized as important intermediates for a wide range of syntheses. google.com The ability to construct complex bicyclic systems from this simple monocyclic precursor makes it a powerful tool in multi-step organic synthesis. researchgate.net For instance, Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone produces 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, a key intermediate that can be selectively cyclized to form different bicyclic ketols. researchgate.net
Design and Synthesis of 1,3-Cyclopentanedione-Based Derivatives for Targeted Research Applications
The 1,3-cyclopentanedione scaffold is frequently employed in the design and synthesis of molecules for specific research purposes, including medicinal chemistry and chemical biology.
One significant application is the use of the 1,3-cyclopentanedione ring as a bioisostere for the carboxylic acid functional group. nih.gov This substitution can lead to derivatives with improved pharmacological properties. For example, cyclopentane-1,3-diones have been successfully used as substitutes for the carboxylic acid moiety in thromboxane (B8750289) A₂ (TP) receptor antagonists, resulting in potent drug candidates. nih.govnih.gov
Furthermore, the scaffold is used to create chemical probes for biological research. Derivatives of 1,3-cyclopentanedione have been synthesized for the selective labeling of sulfenic acid in proteins, a key post-translational modification. nih.govsigmaaldrich.com The synthesis of these probes often relies on the straightforward and efficient Michael addition of thiol-containing tags to a derivative of 1,3-cyclopentanedione. rsc.orgnih.gov
The versatility of this building block is also demonstrated in the synthesis of natural products with specialized functions, such as the chiloglottone plant pheromones, which can be accessed directly using 2-alkyl-1,3-dione building blocks. organic-chemistry.org
Table 2: Examples of Targeted Research Applications for 1,3-Cyclopentanedione Derivatives
| Application Area | Specific Use | Example Target/Derivative |
| Medicinal Chemistry | Carboxylic Acid Bioisostere | Thromboxane A₂ (TP) Receptor Antagonists nih.govnih.gov |
| Chemical Biology | Protein Labeling Probes | Probes for selective labeling of sulfenic acid (-SOH) in proteins nih.govsigmaaldrich.com |
| Chemical Ecology | Pheromone Synthesis | Precursors to chiloglottone plant pheromones organic-chemistry.org |
| Organic Synthesis | Chiral Building Blocks | Synthesis of alkyl cyclopentenolones google.com |
Advanced Analytical Techniques for the Characterization and Detection of 2 Pentyl 1,3 Cyclopentanedione
Comprehensive Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods are fundamental to the structural elucidation of 2-Pentyl-1,3-cyclopentanedione. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the pentyl group and the cyclopentanedione ring. ¹³C NMR spectroscopy is used to identify the number and type of carbon environments, including the distinct signals for the carbonyl carbons and the carbons of the alkyl chain. researchgate.net For related cyclic dione (B5365651) structures, NMR analysis is crucial for confirming stereochemical features. researchgate.net
Infrared (IR) Spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl (C=O) groups. The exact position of these bands can offer insights into the tautomeric equilibrium, as the carbonyl stretching frequencies differ between the diketo form and the enol form. researchgate.net Studies on analogous compounds like 2-formylcyclopentane-1,3-dione show distinct bands in the carbonyl region that can be assigned to different tautomeric and associative forms. researchgate.net
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique confirms the molecular weight of this compound and, through analysis of its fragmentation pattern, provides evidence for its structural components. The fragmentation pathways can help to distinguish it from isomers and are crucial for confirming the identity of the compound when coupled with chromatographic separation.
| Technique | Expected Observations for this compound | Information Gained |
|---|---|---|
| ¹H NMR | Signals for pentyl chain protons (CH₃, CH₂, etc.) and cyclopentanedione ring protons. Chemical shifts and coupling constants would be characteristic. | Proton environment, connectivity, and structural conformation. |
| ¹³C NMR | Distinct signals for carbonyl carbons (~200 ppm), aliphatic carbons of the ring, and the pentyl side chain. | Carbon skeleton and presence of carbonyl functional groups. researchgate.net |
| Infrared (IR) | Strong C=O stretching bands in the region of 1650-1750 cm⁻¹. The presence of O-H and C=C bands would indicate the enol form. | Identification of functional groups and information on tautomeric forms. researchgate.net |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's molecular weight. Characteristic fragmentation pattern related to the loss of the pentyl chain or ring fragments. | Molecular weight confirmation and structural information from fragmentation. |
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its diketo and enol tautomeric forms. Mass spectrometry is a powerful tool for investigating this tautomerism in the gas phase. conicet.gov.ar The different tautomers, although often not separable by chromatography, may exhibit distinct fragmentation pathways upon ionization. conicet.gov.ar
The combination of mass spectrometry with theoretical quantum chemistry calculations has proven to be a robust methodology for studying tautomeric equilibria. conicet.gov.ar By analyzing the mass spectrum, specific fragment ions can be identified that are likely to originate from a particular tautomer. For instance, the fragmentation of the enol form might proceed through different pathways than the diketo form. MS/MS experiments can be employed to isolate a precursor ion (the molecular ion) and analyze its fragmentation, providing more definitive evidence for the proposed pathways and, by extension, the presence of different tautomers. conicet.gov.ar Research on similar compounds has shown that the mass spectra suggest the coexistence of multiple tautomeric forms under experimental conditions. conicet.gov.ar For the related 2-formylcyclopentane-1,3-dione, it was found that the compound exists as an equilibrium mixture of its exo- and endo-enolic forms in solution. researchgate.net
Chromatographic Separation and Quantification Methodologies (e.g., Gas Chromatography, Liquid Chromatography)
Chromatographic techniques are essential for separating this compound from complex sample matrices and for its quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are applicable, with the choice depending on the sample properties and analytical goals.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The use of different capillary columns, such as non-polar (e.g., Squalane) and polar (e.g., Carbowax 20M), can be used to achieve separation. nist.gov The retention time of the compound is a key identifier, and its Kovats retention index can be calculated to aid in its identification across different systems. For analogous compounds like 3,5-dimethyl-1,2-cyclopentanedione, established Kovats retention indices on standard non-polar and polar columns are available. nih.gov
Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for separation, especially for less volatile or thermally sensitive compounds. Reverse-phase (RP) HPLC is a common mode used for non-polar to moderately polar compounds. For the parent compound 1,3-Cyclopentanedione (B128120), an RP-HPLC method has been described using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com A similar approach would be applicable for this compound, with adjustments to the mobile phase gradient to account for the increased hydrophobicity from the pentyl group.
| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| Gas Chromatography (GC) | Capillary column (e.g., DB-5, Carbowax) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Liquid Chromatography (LC) | Reverse-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water mixtures | UV Detector, Mass Spectrometry (MS) |
Hyphenated Analytical Systems for Trace Analysis and Structural Confirmation (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the trace analysis and unambiguous identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation power of GC with the sensitive and specific detection capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which generates a mass spectrum for each component. This provides a "chemical fingerprint," allowing for positive identification by comparing the acquired spectrum to a library of known spectra. GC-MS is a standard method for identifying and quantifying a wide range of organic compounds, including cyclic ketones, in various matrices. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers extremely high sensitivity and selectivity, making it ideal for quantifying compounds at very low concentrations in complex biological or environmental samples. nih.gov The first mass spectrometer (MS1) selects the molecular ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then analyzes these specific fragment ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, allowing for detection limits in the picomolar range for certain analytes. nih.gov This technique would be highly effective for trace quantification and confirmation of this compound.
Computational and Theoretical Investigations Pertaining to 2 Pentyl 1,3 Cyclopentanedione
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of molecules. For the 1,3-cyclopentanedione (B128120) scaffold, a key characteristic is the presence of keto-enol tautomerism. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these forms. For the parent 1,3-cyclopentanedione, the enol form is predicted to be more stable than the diketo form by approximately 1-3 kcal/mol. wikipedia.org This stability is a critical aspect of its electronic structure and influences its chemical behavior. X-ray crystallography has confirmed that the enol structure is dominant in the solid state. wikipedia.org
While specific energetic data for 2-pentyl-1,3-cyclopentanedione is not extensively detailed in the reviewed literature, computational methods can readily predict various properties. These properties are calculated to understand molecular stability, reactivity, and potential interactions. As an illustrative example, the computed properties for a structurally related compound, 2-phenyl-1,3-cyclopentanedione, are available and highlight the types of data generated by such studies. nih.gov
| Property | Value |
|---|---|
| Molecular Weight | 174.20 g/mol |
| Exact Mass | 174.068079557 Da |
| Topological Polar Surface Area | 34.1 Ų |
| Heavy Atom Count | 13 |
| Rotatable Bond Count | 1 |
These quantum chemical studies provide a foundational understanding of the molecule's electronic landscape, which is essential for predicting its behavior in chemical reactions and biological systems. researchgate.netaps.org
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers. For cyclic ketones, computational studies have explored various reaction pathways, including oxidation and cycloaddition. mdpi.comresearchgate.net For instance, ab initio calculations have been used to investigate the complex oxidation intermediates of cyclopentanone (B42830), a related structure. researchgate.net These studies detail reaction classes such as intra-H migration, HO₂-elimination, and β-scission, providing thermodynamic and kinetic data that are crucial for building accurate kinetic models. researchgate.net
In the context of 1,3-diones, theoretical investigations can model reactions such as H-atom abstraction by radicals, which is a dominant consumption pathway for related compounds like 1,3-cyclopentadiene under oxidation conditions. sci-hub.se Such models are constructed based on theoretical calculations of species and their reactions, helping to understand complex chemical transformations. sci-hub.se While specific theoretical models for the reaction pathways of this compound were not found in the surveyed literature, the principles derived from studies on the 1,3-cyclopentanedione core and analogous cyclic ketones are directly applicable. These models are essential for predicting product distributions, reaction rates, and the influence of substituents, like the pentyl group, on reactivity.
Structure-Reactivity and Structure-Function Relationship Analyses of 1,3-Cyclopentanediones
The 1,3-cyclopentanedione moiety possesses unique structural and electronic features that lead to important structure-reactivity and structure-function relationships. One of the most significant findings is its role as a bioisostere for the carboxylic acid functional group. nih.govresearchgate.net
This bioisosteric relationship stems from several key properties:
Acidity : The parent 1,3-cyclopentanedione and its 2-alkyl derivatives exhibit pKa values that are comparable to those of carboxylic acids. nih.govresearchgate.net This allows them to exist as anions at physiological pH and participate in similar ionic interactions.
Hydrogen Bonding : Like carboxylic acids, the enol form of 1,3-cyclopentanediones can act as both a hydrogen bond donor and acceptor, enabling them to form intermolecular hydrogen bonds. nih.gov
Tunable Lipophilicity : The substitution at the 2-position allows for the modification of physical-chemical properties like lipophilicity, which can be exploited in drug design to improve pharmacokinetic profiles. nih.gov
The reactivity of the 1,3-cyclopentanedione core has been utilized in the development of chemical probes. These compounds show reactivity towards sulfenic acid (-SOH), a post-translational modification in proteins. nih.gov This reactivity allows for the selective labeling and detection of such modified proteins. nih.gov
| Compound Type | Example Compound | pKa | logP |
|---|---|---|---|
| Carboxylic Acid | 3-(3-(2-(4-chlorophenylsulfonamido)ethyl)phenyl)propanoic acid | 4.5 | 3.2 |
| 1,3-Cyclopentanedione | 2-(3-(2-((4-chlorophenyl)sulfonamido)ethyl)benzyl)cyclopentane-1,3-dione | 4.6 | 3.6 |
In Silico Design of Novel 1,3-Cyclopentanedione Analogs
The understanding of structure-function relationships has enabled the in silico design of novel analogs based on the 1,3-cyclopentanedione scaffold. A prominent application is in medicinal chemistry, where this moiety is used to replace carboxylic acids in drug candidates to enhance their properties. nih.gov
The design process typically involves:
Scaffold Hopping : Replacing a known functional group (e.g., carboxylic acid) in a biologically active molecule with the 1,3-cyclopentanedione isostere.
Virtual Screening : Generating a library of virtual analogs with different substituents on the cyclopentanedione ring.
Computational Evaluation : Using molecular docking and other computational methods to predict the binding affinity of the new analogs to a biological target. Physicochemical and pharmacokinetic parameters are also calculated to assess their drug-likeness. mdpi.com
Selection and Synthesis : Promising candidates identified through in silico screening are then selected for chemical synthesis and experimental evaluation. mdpi.com
A successful example of this approach was the design of potent thromboxane (B8750289) A₂ receptor antagonists, where replacing a carboxylic acid with a 1,3-cyclopentanedione group resulted in compounds with nanomolar efficacy. nih.govresearchgate.net Furthermore, the scaffold has been used to design chemical probes for labeling sulfenic acid in proteins, demonstrating its versatility. nih.gov This rational design strategy, guided by computational insights, facilitates the development of novel molecules with tailored biological activities and improved properties. rsc.org
Natural Occurrence and Biosynthetic Pathways of 1,3 Cyclopentanedione Derivatives
Isolation and Identification of Naturally Occurring 1,3-Cyclopentanedione (B128120) Analogs from Biological Sources
The investigation into the natural occurrence of 1,3-cyclopentanedione and its derivatives has led to their identification in a limited but significant range of biological sources. The parent compound, 1,3-cyclopentanedione, has been reported to be present in Nicotiana tabacum, commonly known as the tobacco plant. nih.gov
More complex derivatives of 1,3-cyclopentanedione are found in the plant kingdom and marine life in the form of phytoprostanes. researchgate.net These compounds are non-enzymatic metabolites derived from the auto-oxidation of α-linolenic acid, an essential omega-3 polyunsaturated fatty acid. researchgate.net Phytoprostanes represent a diverse family of molecules, some of which feature the cyclopentanedione core structure. For instance, phytoprostanes such as 16-B₁-PhytoP and 9-L₁-PhytoP are structurally related to the 1,3-cyclopentanedione framework. researchgate.net
The isolation and identification of these analogs have been achieved through advanced analytical techniques. Studies on various species of macroalgae and the diatom Phaeodactylum tricornutum have confirmed the presence of several types of phytoprostanes. researchgate.net The process typically involves extraction from the biological matrix, followed by purification and structural elucidation using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In studies of the diatom Phaeodactylum tricornutum, researchers detected the production of six different phytoprostanes when the cells were subjected to oxidative stress. researchgate.net
The table below summarizes the identified naturally occurring 1,3-cyclopentanedione analogs and their biological sources.
| Compound/Analog Class | Biological Source |
| 1,3-Cyclopentanedione | Nicotiana tabacum |
| Phytoprostanes (e.g., 16-B₁-PhytoP, 9-L₁-PhytoP) | Various Plants, Macroalgae, Phaeodactylum tricornutum (diatom) |
Postulated Biosynthetic Routes and Enzymatic Mechanisms for 1,3-Cyclopentanedione Formation in Nature
The formation of 1,3-cyclopentanedione derivatives in nature is primarily understood through the biosynthesis of phytoprostanes. Unlike many other natural products that are the result of specific enzyme-catalyzed reactions, phytoprostanes are formed through a non-enzymatic pathway involving the free-radical-mediated peroxidation of polyunsaturated fatty acids (PUFAs). researchgate.net
The key precursor for the biosynthesis of plant-derived phytoprostanes is α-linolenic acid. The proposed mechanism initiates with the abstraction of a hydrogen atom from the α-linolenic acid molecule, leading to the formation of a lipid radical. This initiation can occur in response to oxidative stress within plant cells. researchgate.net The resulting radical undergoes a series of reactions, including oxygen insertion and cyclization, which are characteristic of lipid peroxidation cascades. These radical cascades ultimately lead to the formation of a diverse array of oxygenated metabolites, including the cyclopentenone-containing phytoprostanes. researchgate.net
This biosynthetic route highlights a fascinating aspect of natural product chemistry, where complex molecules are generated through spontaneous, yet specific, chemical transformations driven by the inherent reactivity of their precursors under particular physiological conditions.
Future Directions and Emerging Research Frontiers for 2 Pentyl 1,3 Cyclopentanedione
Expanding the Scope of 2-Pentyl-1,3-Cyclopentanedione in Asymmetric Synthesis and Catalysis
The core structure of this compound presents significant opportunities for the development of novel chiral molecules. Future research will likely focus on leveraging this scaffold in asymmetric catalysis, either as a substrate for creating complex chiral products or as a foundational element of new chiral ligands and catalysts.
A key emerging area is the asymmetric desymmetrization of prochiral cyclopentenedione (B8730137) precursors to generate chiral this compound. Methodologies employing chiral N-heterocyclic carbenes (NHCs) or metal-based catalysts, such as those using Ag(I) or Cu(II), have shown success with related 1,3-dione systems. nih.govnih.gov These strategies could be adapted to introduce the pentyl group in a highly enantioselective manner, providing access to optically pure building blocks for the synthesis of complex natural products and pharmaceuticals.
Furthermore, the dione (B5365651) moiety of this compound can be modified to create novel chiral ligands for transition metal catalysis. The pentyl group offers a handle for tuning steric and electronic properties, which could influence the selectivity of catalytic reactions. Research into the coordination chemistry of these modified cyclopentanedione derivatives with metals like palladium, rhodium, or iridium could lead to new catalysts for a range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions.
Another promising avenue is the use of this compound as a chiral auxiliary . By temporarily attaching it to a substrate, it could direct the stereochemical outcome of a reaction before being cleaved, a well-established strategy in asymmetric synthesis. The development of efficient methods for both the attachment and removal of the this compound unit would be critical for this application.
Finally, biocatalysis offers a powerful tool for the enantioselective transformation of this compound. Asymmetric microbial reduction of related 2,2-disubstituted 1,3-cyclopentanediones using organisms like baker's yeast (Saccharomyces cerevisiae) has been shown to effectively reduce one of the two carbonyl groups with high stereoselectivity. acs.org Applying similar enzymatic systems to this compound could provide efficient access to chiral hydroxy-keto-cyclopentane derivatives, which are valuable synthetic intermediates. acs.org
Table 1: Potential Asymmetric Methodologies for this compound
| Methodology | Potential Application | Key Research Focus |
| Asymmetric Desymmetrization | Enantioselective synthesis of the target compound from a prochiral precursor. | Development of specific chiral catalysts (e.g., NHCs, metal complexes) for the cyclopentenedione scaffold. |
| Chiral Ligand Development | Use as a ligand in transition metal-catalyzed asymmetric reactions. | Synthesis of modified diones and study of their coordination with various metals to optimize catalytic performance. |
| Chiral Auxiliary | Temporary incorporation to control stereochemistry in a synthetic sequence. | Designing efficient methods for attachment to and cleavage from various substrates. |
| Biocatalysis | Enantioselective reduction of a carbonyl group to produce chiral intermediates. | Screening and engineering of enzymes or whole-cell systems for high selectivity and yield. |
Development of Novel 1,3-Cyclopentanedione (B128120) Scaffolds for Chemical Biology Applications
The 1,3-cyclopentanedione motif is a recognized pharmacophore and a versatile core for developing tools for chemical biology. Future research on this compound is expected to explore its potential in creating novel molecular probes, enzyme inhibitors, and other bioactive molecules. The pentyl chain provides a lipophilic handle that can be used to modulate properties such as membrane permeability and protein binding.
One significant area of development is the creation of chemical probes for studying biological processes. For instance, 1,3-cyclopentanedione derivatives have been synthesized as probes for the selective labeling of sulfenic acid (-SOH), an important post-translational modification in proteins. nih.govnih.govresearchgate.net By functionalizing the pentyl group of this compound with reporter tags such as biotin (B1667282) or fluorescent dyes, new probes could be developed to detect and identify sulfenylated proteins in complex biological systems.
The 1,3-cyclopentanedione scaffold is also present in numerous natural products with a wide range of biological activities , including anti-inflammatory, cytostatic, antibacterial, and antifungal effects. rsc.orgnih.gov Systematic investigation into the bioactivity of this compound and its derivatives could uncover new therapeutic leads. The pentyl group can be strategically modified to optimize potency and selectivity against specific biological targets.
Furthermore, the structural similarity of 1,3-diones to certain enzyme substrates makes them attractive candidates for the design of enzyme inhibitors . For example, 2-acyl-cyclohexane-1,3-diones have been shown to inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. irb.hr Similarly, cyclopentane (B165970) derivatives have been explored as glycosidase inhibitors. researchgate.net Future work could involve screening this compound against various enzyme families, using its structure as a starting point for the rational design of potent and selective inhibitors for therapeutic or agricultural applications.
Advancements in Environmentally Benign Synthetic Methodologies for this compound
As the principles of green chemistry become increasingly integral to chemical manufacturing, future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound. rsc.orgmdpi.com This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. scispace.com
Biocatalysis stands out as a key technology for greener synthesis. The use of enzymes or whole-cell systems can enable highly selective reactions under mild conditions (aqueous media, ambient temperature, and pressure), thereby reducing energy consumption and the generation of hazardous byproducts. researchgate.net Exploring enzymatic pathways for the key bond-forming steps in the synthesis of the this compound ring could provide a sustainable alternative to traditional synthetic methods.
Flow chemistry is another emerging frontier with significant green chemistry benefits. nih.govresearchgate.net Conducting the synthesis in continuous flow reactors can improve heat and mass transfer, allowing for better control over reaction parameters, increased safety (especially for highly exothermic or hazardous reactions), and reduced reaction times. nih.gov A multi-step flow process could be designed for the synthesis of this compound, potentially telescoping several reaction steps and minimizing the need for intermediate purification, which is a major source of waste in batch processing.
The selection of greener solvents and reagents is also crucial. Traditional syntheses of related 2-alkyl-1,3-cyclopentanediones often employ hazardous reagents and volatile organic solvents. Future methodologies will aim to replace these with more sustainable alternatives, such as bio-derived solvents, supercritical fluids (e.g., scCO₂), or even solvent-free reaction conditions. rsc.org Additionally, replacing stoichiometric reagents with catalytic alternatives aligns with the green chemistry principle of atom economy, ensuring that a maximum proportion of the starting materials is incorporated into the final product. scispace.com
Interdisciplinary Research Integrating Theoretical and Experimental Approaches
The synergy between computational chemistry and experimental work is a powerful driver of innovation in modern chemical research. For this compound, an integrated approach will be essential for elucidating its fundamental properties and guiding the design of new applications.
Computational modeling , particularly using Density Functional Theory (DFT), can provide deep insights into the structure, reactivity, and spectroscopic properties of this compound. nih.govmdpi.comresearchgate.net A key area of study is the keto-enol tautomerism inherent to β-dicarbonyl compounds. nih.govacs.org Theoretical calculations can predict the relative stability of the diketo and enol forms under various conditions (e.g., in different solvents), which is crucial for understanding and controlling its reactivity in synthetic transformations. nih.gov DFT can also be used to model reaction mechanisms, calculate activation barriers, and predict the regioselectivity and stereoselectivity of reactions involving this scaffold, thereby accelerating the development of new synthetic methods. rsc.orgresearchgate.net
These theoretical predictions can then be validated and refined through advanced experimental techniques . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, combined with computational predictions, can provide a detailed characterization of the compound's structure and conformational landscape. scispace.comnih.gov For example, experimental measurements of rotational spectra can be compared with high-accuracy computational results to precisely determine molecular structures. nih.govnih.gov
This interdisciplinary approach is particularly valuable in the context of asymmetric catalysis and chemical biology. Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to the active sites of enzymes or interact with chiral catalysts. nih.gov These computational predictions can guide the experimental synthesis of the most promising candidates, creating an efficient feedback loop that minimizes trial-and-error experimentation and accelerates the discovery of new functional molecules.
Q & A
Q. What bioactivity studies exist for this compound derivatives?
- Answer: Analogous compounds (e.g., 2,4-dimethyl-1,3-cyclopentanedione) exhibit antifungal activity by inhibiting pathogen growth. Bioactivity is assessed via:
- In vitro assays: Radial growth inhibition of pathogens (e.g., Penicillium digitatum) .
- Structure-Activity Relationship (SAR): Modifying substituents to enhance potency .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
